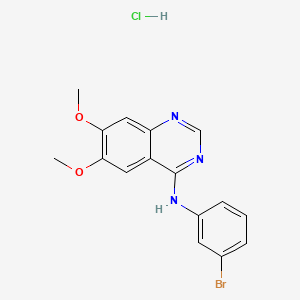

PD153035 Hydrochloride

Beschreibung

AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171414 | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-45-4, 205195-07-9 | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-153035 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 153035 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-153035 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD153035 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent EGFR Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for PD153035 Hydrochloride, a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

PD153035 has been instrumental in elucidating the role of EGFR signaling in various cellular processes and serves as a benchmark for the development of targeted cancer therapies. Its primary mode of action is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation and survival.

Quantitative Analysis of PD153035 Inhibitory Activity

The potency and selectivity of PD153035 have been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory constants and cellular effects.

Table 1: Biochemical Inhibition of Tyrosine Kinases by PD153035

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| EGFR | 6 pM[1][2] | 25 pM[1] | Demonstrates extremely high potency for EGFR. |

| HER2/neu | - | >3.7 µM | Significantly less potent against the closely related HER2/neu receptor.[3] |

| PDGFR, FGFR, CSF-1R, Insulin Receptor, Src | - | >50 µM | Shows high selectivity for EGFR over other tyrosine kinases.[1] |

Table 2: Cellular Effects of PD153035 on Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Expression | Parameter | Value |

| A431 | Human Epidermoid Carcinoma | High | Inhibition of EGF-stimulated autophosphorylation (IC50) | 14 nM[1] |

| Panel of EGFR-overexpressing lines | Various Human Cancers | High | Inhibition of Cell Proliferation (IC50) | < 1 µM[4] |

| HCC827, PC9 | Non-Small Cell Lung Cancer | High (EGFR-mutant) | High uptake of (11)C-PD153035, indicating high target engagement. | -[5] |

| A549 | Non-Small Cell Lung Cancer | Moderate | Moderate uptake of (11)C-PD153035. | -[5] |

| H1975 | Non-Small Cell Lung Cancer | Low (EGFR-mutant, T790M resistance) | Little to no uptake of (11)C-PD153035. | -[5] |

| HER2/neu-overexpressing lines | Breast Cancer | Low EGFR, High HER2 | Inhibition of Heregulin-dependent tyrosine phosphorylation | 1400-2800 nM[4] |

| HER2/neu-overexpressing lines | Breast Cancer | Low EGFR, High HER2 | Inhibition of Cell Proliferation (IC50) | Not reached at doses up to 2.5 µM[4] |

Core Mechanism: ATP-Competitive Inhibition of EGFR

PD153035 functions as a reversible, ATP-competitive inhibitor. It directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the tyrosine kinase domain of EGFR. By occupying this site, PD153035 prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its substrates, a critical step in signal transduction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor (HER1) tyrosine kinase inhibitor ZD1839 (Iressa) inhibits HER2/neu (erbB2)-overexpressing breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictive efficacy of (11)C-PD153035 PET imaging for EGFR-tyrosine kinase inhibitor sensitivity in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

PD153035: A Selective EGFR Tyrosine Kinase Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competing with ATP at the kinase domain, PD153035 effectively blocks EGFR autophosphorylation, a critical event in the activation of downstream signaling pathways that drive cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of PD153035, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the EGFR signaling pathway and experimental workflows.

Mechanism of Action

PD153035 is a reversible, ATP-competitive inhibitor that specifically targets the tyrosine kinase activity of EGFR.[5] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[3][6] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3] PD153035 binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues and inhibiting the activation of these oncogenic signaling pathways.[3][4]

Quantitative Data

The inhibitory activity of PD153035 has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of PD153035 against EGFR and its effect on the proliferation of various cancer cell lines.

Table 1: Inhibitory Activity of PD153035 against EGFR Tyrosine Kinase

| Parameter | Value | Assay Conditions | Reference |

| Ki | 5.2 pM | Cell-free assay | [7] |

| Ki | 6 pM | Cell-free assay | [4][5][8] |

| IC50 | 25 pM | Cell-free assay | [4][5][8] |

| IC50 | 29 pM | Cell-free assay | [9] |

Table 2: Inhibition of EGFR Autophosphorylation by PD153035

| Cell Line | Condition | Effective Concentration | Effect | Reference |

| EGFR-overexpressing cells | EGF-stimulated | >75 nM | Complete inhibition | [1][2][7] |

| A431 (Human Epidermoid Carcinoma) | EGF-stimulated | 14 nM (IC50) | 50% inhibition | [9] |

| Swiss 3T3 (fibroblast) | EGF-stimulated | 15 nM (IC50) | 50% inhibition | [9] |

Table 3: Inhibition of Cancer Cell Proliferation (IC50) by PD153035

| Cell Line | Cancer Type | EGFR Expression | IC50 (µM) | Reference |

| A431 | Human Epidermoid Carcinoma | High | 0.22 | [9] |

| DiFi | Colorectal Adenocarcinoma | High | 0.3 | [9] |

| DU145 | Prostate Carcinoma | High | 0.4 | [9] |

| MDA-MB-468 | Breast Adenocarcinoma | High | 0.68 | [9] |

| ME180 | Cervical Epidermoid Carcinoma | High | 0.95 | [9] |

| Panel of EGFR-overexpressing lines | Various Human Cancers | High | < 1 | [1][2] |

| H513, H2595 | Malignant Pleural Mesothelioma | High | 1.8 - 2.9 | [6] |

| NPC-TW01 | Nasopharyngeal Carcinoma | - | 12.9 | [9] |

| NPC-TW04 | Nasopharyngeal Carcinoma | - | 9.8 | [9] |

| HONE-1 | Nasopharyngeal Carcinoma | - | 18.6 | [9] |

Selectivity: PD153035 demonstrates high selectivity for EGFR. It only inhibits other tyrosine kinases, such as those associated with PGDFR, FGFR, CSF-1, InsR, and Src, at micromolar or higher concentrations.[9] In contrast to its potent inhibition of EGF-dependent EGFR phosphorylation, significantly higher concentrations (1400-2800 nM) are required to reduce heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cell lines.[1][2][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing the effect of PD153035 on cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of PD153035.

In Vitro EGFR Kinase Assay

This protocol is used to determine the direct inhibitory effect of PD153035 on EGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR kinase

-

PD153035

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[3]

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)[3]

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of PD153035 in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted PD153035 or vehicle control.

-

Enzyme and Substrate Addition: Add a mixture of EGFR kinase and the peptide substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

-

Signal Detection: Stop the reaction and measure the generated ADP using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[3]

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the signal against the logarithm of the PD153035 concentration to determine the IC50 value.[3]

Cell Proliferation Assay (MTS/MTT)

This protocol measures the effect of PD153035 on the viability and proliferation of cancer cell lines.

Materials:

-

PD153035 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTS or MTT reagent[3]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a range of PD153035 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).[3]

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[3][6]

-

Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[3]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[3]

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the PD153035 concentration to calculate the IC50 value.[3]

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation in cells.

Materials:

-

EGFR-overexpressing cells

-

PD153035

-

EGF

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL reagent and imaging system

Procedure:

-

Cell Culture and Treatment: Culture EGFR-overexpressing cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of PD153035 for 1-2 hours.[6]

-

Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]

-

Immunoblotting:

-

Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.

-

Data Analysis: Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.

Conclusion

PD153035 is a highly potent and selective inhibitor of EGFR tyrosine kinase, making it an invaluable tool for preclinical cancer research. Its ability to specifically block EGFR-mediated signaling allows for the detailed investigation of the role of this pathway in cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize PD153035 in their studies of EGFR-targeted therapies.

References

- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. [PDF] PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the EGFR Inhibitor PD153035: Ki, IC50, and Experimental Protocols

This technical guide provides a comprehensive overview of the potent and specific Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, PD153035. It details the binding affinity (Ki) and inhibitory concentration (IC50) of PD153035 for EGFR, outlines the experimental methodologies used to determine these values, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data: Ki and IC50 Values of PD153035 for EGFR

The inhibitory potency of PD153035 against EGFR has been determined through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of PD153035 for EGFR

| Parameter | Value | Source |

| Ki | 6 pM | [1][2] |

| Ki | 5.2 pM | [3] |

Table 2: Inhibitory Concentration (IC50) of PD153035 for EGFR

| Assay Type | Cell Line/System | IC50 Value | Source |

| Enzymatic Assay | Purified EGFR | 25 pM | [1][2] |

| Cell Proliferation | Panel of EGFR-overexpressing human cancer cell lines | < 1 µM | [4][5] |

| Cell Proliferation | Malignant Pleural Mesothelioma (H513, H2595) | 1.8 - 2.9 µM | [4] |

| EGFR Autophosphorylation | Cells overexpressing EGFR | >75 nM (for complete inhibition) | [5] |

| EGFR Autophosphorylation | A431 cell lysates (ELISA) | Sub-nanomolar range | [6] |

Mechanism of Action

PD153035 is a potent and specific inhibitor of the EGFR tyrosine kinase.[3] It functions by competing with ATP for its binding site within the catalytic domain of the receptor. This inhibition of ATP binding prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways that are pivotal for cell proliferation and survival.[7] The inhibitory effect of PD153035 is particularly pronounced in cancer cells that overexpress EGFR.[5]

EGFR Signaling Pathway Inhibition by PD153035

The following diagram illustrates the mechanism of action of PD153035 in the context of the EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of Ki and IC50 values are provided below.

In Vitro Kinase Assay for Ki and IC50 Determination

This protocol is designed to directly measure the inhibitory activity of PD153035 on purified EGFR kinase.

Methodology:

-

Assay Setup: Prepare serial dilutions of PD153035 in a suitable kinase assay buffer. In a 384-well plate, add the PD153035 dilutions or a vehicle control.[7]

-

Kinase Reaction: A master mix containing recombinant human EGFR kinase and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared and added to each well. The reaction is initiated by the addition of ATP. The plate is then incubated to allow for the kinase reaction to proceed.[7]

-

Signal Detection: After incubation, a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity. Luminescence is then measured using a plate reader.[7]

-

Data Analysis: The data is normalized to the vehicle control, and the Ki and IC50 values are calculated by fitting the data to a suitable model using non-linear regression analysis.[7]

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation within a cellular context.

Methodology:

-

Cell Culture and Treatment: EGFR-overexpressing cells (e.g., A431) are cultured to 70-80% confluency. The cells are then serum-starved overnight and pre-treated with various concentrations of PD153035 for 1-2 hours.[4]

-

Stimulation: The cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.[7]

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phospho-EGFR. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme like HRP.[4]

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the extent of inhibition by PD153035.

Cell Viability Assay (MTT Assay)

This protocol is employed to determine the effect of PD153035 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with a range of concentrations of PD153035 and a vehicle control.[4]

-

Incubation: The plate is incubated for a period of 72-96 hours.[4]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.[4]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the PD153035 concentration and fitting the data to a dose-response curve.[7]

Apoptosis Assay (Annexin V Staining)

This protocol is utilized to specifically quantify the induction of apoptosis by PD153035.

Methodology:

-

Cell Treatment: Cancer cells are treated with PD153035 for a predetermined time (e.g., 48 hours).[4]

-

Cell Harvesting: Both adherent and floating cells are collected and washed.[4]

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).[4]

-

Data Acquisition: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jk-sci.com [jk-sci.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. benchchem.com [benchchem.com]

The Precision Blade: A Technical Guide to the Downstream Signaling Effects of PD153035

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and highly specific quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its targeted action on EGFR autophosphorylation provides a powerful tool for dissecting cellular signaling cascades and for the development of targeted cancer therapeutics. This technical guide offers an in-depth exploration of the downstream signaling pathways modulated by PD153035, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected molecular interactions. By elucidating the intricate mechanisms through which PD153035 exerts its cellular effects, this document aims to equip researchers and drug development professionals with the critical knowledge to advance their investigations in oncology and cell biology.

Mechanism of Action

PD153035 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1] By binding to this domain, it directly blocks the autophosphorylation of the receptor that is essential for its activation following ligand binding (e.g., Epidermal Growth Factor, EGF).[2] This inhibition of EGFR phosphorylation is the critical initiating event that prevents the recruitment and activation of a multitude of downstream signaling proteins, thereby disrupting key cellular processes such as proliferation, survival, and migration. Notably, the inhibitory activity of PD153035 is highly specific for EGFR, with significantly less potency against other related receptor tyrosine kinases like HER2/neu, and minimal effects on others such as PDGFR, FGFR, and Src at higher concentrations.[1][3]

Quantitative Efficacy of PD153035

The potency of PD153035 has been quantified across various experimental systems, demonstrating its high affinity for EGFR and its effectiveness in cellular models. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants and Concentrations

| Parameter | Value | Target/System | Reference |

| Kᵢ | 5.2 pM | Cell-free EGFR | [4] |

| IC₅₀ | 29 pM | Cell-free EGFR | [1] |

| IC₅₀ | 6 pM | EGFR | [5] |

| Complete EGFR Autophosphorylation Inhibition | >75 nM | EGFR-overexpressing cells | [3][4] |

| HER2/neu Phosphorylation Inhibition | 1400-2800 nM | HER2/neu-overexpressing cells | [3] |

Table 2: Anti-proliferative Activity (IC₅₀) in Cancer Cell Lines

| Cell Line Type | Specific Cell Line(s) | EGFR Expression | IC₅₀ (µM) | Reference |

| Various Human Cancers | Panel of EGFR-overexpressing lines | High | < 1 | [2][3] |

| Human Epidermoid Carcinoma | A431 | High | 0.22 | [6] |

| Human Colon Adenocarcinoma | Difi | High | 0.3 | [6] |

| Human Prostate Carcinoma | DU145 | Moderate | 0.4 | [6] |

| Human Breast Adenocarcinoma | MDA-MB-468 | High | 0.68 | [6] |

| Human Cervical Carcinoma | ME180 | Moderate | 0.95 | [6] |

| Nasopharyngeal Carcinoma | NPC-TW01, NPC-TW04, HONE1 | Not Specified | 9.8 - 18.6 | [6] |

| Malignant Pleural Mesothelioma | H513, H2595 | High | 1.8 - 2.9 | [2] |

Core Downstream Signaling Pathways Affected

The inhibition of EGFR autophosphorylation by PD153035 instigates a cascade of effects on several major downstream signaling pathways that are crucial for tumorigenesis.

The Ras/Raf/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the recruitment of adaptor proteins like Grb2 and Sos leads to the activation of Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. PD153035 effectively blocks this entire pathway by preventing the initial EGFR activation step.

References

- 1. cellagentech.com [cellagentech.com]

- 2. benchchem.com [benchchem.com]

- 3. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Unveiling the Inhibition of EGFR Autophosphorylation by PD153035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Given the critical role of EGFR in cell proliferation and its dysregulation in various cancers, PD153035 serves as a crucial tool in oncological research. This document details the mechanism of action of PD153035, presents quantitative data on its inhibitory effects, provides detailed experimental protocols, and visualizes key biological pathways and experimental workflows.

Mechanism of Action

PD153035 functions as a highly specific and potent inhibitor of the EGFR tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding site within the kinase domain of the EGFR. This binding prevents the receptor from undergoing autophosphorylation upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[4] The inhibition of this initial autophosphorylation step is critical, as it blocks the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[4][5] The inhibitory effects of PD153035 on EGFR autophosphorylation have been observed at nanomolar and even picomolar concentrations in both enzymatic assays and cell-based models.[4][6]

Quantitative Data: Inhibitory Potency of PD153035

The efficacy of PD153035 in inhibiting EGFR autophosphorylation and cell proliferation has been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

| Parameter | Value | Assay/Cell Line | Notes | Reference |

| Ki | 6 pM | EGFR Tyrosine Kinase | Potent binding affinity to the EGFR kinase domain. | [6][7] |

| IC50 | 25 pM | EGFR Tyrosine Kinase | High potency in an enzymatic assay. | [6][8] |

| IC50 | 14 nM | EGF-stimulated receptor autophosphorylation | A431 human epidermoid carcinoma cells. | [6] |

| Inhibition | >75 nM | Complete inhibition of EGF-dependent EGFR autophosphorylation | Cells overexpressing the EGF receptor. | [1][2][3] |

| IC50 | < 1 µM | Cell Proliferation | Panel of EGFR-overexpressing human cancer cell lines. | [2][3][4] |

| IC50 | 1.8 - 2.9 µM | Cell Proliferation | Malignant Pleural Mesothelioma cell lines (H513, H2595). | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of PD153035 and the methodologies used to study its effects, the following diagrams are provided.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

The Potent and Selective EGFR Tyrosine Kinase Inhibitor: A Technical Guide to PD153035 Hydrochloride

A comprehensive overview for researchers, scientists, and drug development professionals on the core functionalities, quantitative data, and experimental applications of PD153035 Hydrochloride and its synonyms, AG 1517 and SU 5271.

This compound is a highly potent and specific small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its ability to selectively target EGFR has made it a valuable tool in cancer research and a benchmark compound for the development of targeted therapies. This technical guide provides an in-depth analysis of its mechanism of action, summarizes its inhibitory activity through quantitative data, and offers detailed protocols for key experimental procedures.

Synonyms

This compound is also known by the following synonyms:

Mechanism of Action

PD153035 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket within the tyrosine kinase domain of the EGFR.[4] This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking EGFR autophosphorylation, PD153035 effectively abrogates the cellular signals that lead to cell proliferation, survival, and differentiation.[5] The primary signaling cascades inhibited by PD153035 are the RAS/RAF/MEK/ERK and the PI3K/Akt pathways, both of which are crucial for tumor growth and survival.

Quantitative Data

The efficacy of PD153035 has been quantified through various in vitro assays, demonstrating its high potency and selectivity for EGFR.

Table 1: Inhibitory Activity of PD153035 against EGFR

| Parameter | Value | Reference(s) |

| Ki (EGFR) | 5.2 pM - 6 pM | [1][4] |

| IC₅₀ (EGFR) | 25 pM - 29 pM | [2][3][6][7] |

Table 2: Inhibition of Cell Proliferation (IC₅₀) by PD153035 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A431 | Epidermoid Carcinoma | 0.22 | [6] |

| DiFi | Colorectal Cancer | 0.3 | [6] |

| DU145 | Prostate Cancer | 0.4 | [6] |

| MDA-MB-468 | Breast Cancer | 0.68 | [6] |

| ME180 | Cervical Cancer | 0.95 | [6] |

| H513, H2595 | Malignant Pleural Mesothelioma | 1.8 - 2.9 | [5] |

| NPC-TW01 | Nasopharyngeal Carcinoma | 12.9 | [6] |

| NPC-TW04 | Nasopharyngeal Carcinoma | 9.8 | [6] |

| HONE1 | Nasopharyngeal Carcinoma | 18.6 | [6] |

| Panel of EGFR-overexpressing lines | Various Human Cancers | < 1 | [5][8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and a common experimental procedure, the following diagrams have been generated using the DOT language.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD153035 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The overexpression and mutational activation of EGFR are critical drivers in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of PD153035, detailing its mechanism of action, quantitative effects on cancer cell proliferation, and in-depth experimental protocols for its characterization. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological activity and application in cancer research.

Mechanism of Action

PD153035 exerts its anti-proliferative effects by targeting the ATP-binding site within the tyrosine kinase domain of the EGFR.[4] This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades that promote cancer cell growth, survival, and proliferation.[1][2][3][4] PD153035 has demonstrated complete inhibition of EGF-dependent EGFR autophosphorylation at nanomolar concentrations in cancer cell lines that overexpress the receptor.[1][2][3] While highly specific for EGFR, at significantly higher concentrations, it can also show some inhibitory activity against the closely related HER2/neu receptor.[2][3]

Quantitative Data on the Inhibition of Cancer Cell Proliferation

The efficacy of PD153035 in inhibiting cancer cell proliferation is most pronounced in cell lines with high levels of EGFR expression. The following tables summarize the quantitative data on the inhibitory effects of PD153035 from various studies.

Table 1: In Vitro Inhibitory Activity of PD153035

| Parameter | Value | Target/Assay Condition |

| Ki | 5.2 pM | EGFR (Cell-free assay) |

| IC50 | 25 pM | EGFR tyrosine kinase (cell-free) |

| IC50 | < 1 µM | Monolayer culture of most EGFR-overexpressing cell lines |

| IC50 | 3 µM | A-431 cells (EGF responsive) |

| IC50 | 12.6 µM | A431 cells (CYQUANT cell proliferation assay, 48 hrs) |

| IC50 | 6.7 µM | MDA-MB-468 cells (EGF responsive) |

Table 2: Effect of PD153035 on EGFR Autophosphorylation

| Cell Line | Treatment Condition | Effect |

| EGFR-overexpressing cells | >75 nM PD153035 | Complete inhibition of EGF-dependent EGFR autophosphorylation |

| HER2/neu-overexpressing cells | 1400-2800 nM PD153035 | Reduction of heregulin-dependent tyrosine phosphorylation |

Signaling Pathway Inhibition

PD153035's inhibition of EGFR autophosphorylation leads to the blockade of major downstream signaling pathways crucial for cancer cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of PD153035 in cancer research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of PD153035 on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[4]

Materials:

-

PD153035 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest (e.g., A431)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat cells with a range of PD153035 concentrations (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).[4]

-

Incubation: Incubate the plate for 72-96 hours at 37°C.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation.[4]

Materials:

-

EGFR-overexpressing cells

-

PD153035

-

EGF

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

ECL reagent

Procedure:

-

Cell Culture and Treatment: Culture EGFR-overexpressing cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of PD153035 for 1-2 hours.[4]

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PD153035 on cell cycle distribution.[4]

Materials:

-

Cancer cells

-

PD153035

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with a relevant concentration of PD153035 (e.g., IC50 value) for 24-48 hours.[4]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.[4]

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[4]

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[4]

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

PD153035 is a valuable research tool for investigating the role of EGFR signaling in cancer biology. Its high potency and specificity make it an excellent agent for studying the downstream consequences of EGFR inhibition, including effects on cell proliferation, survival, and cell cycle progression. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PD153035 in their studies of EGFR-targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Preparation of PD153035 Hydrochloride Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It acts by competitively binding to the ATP site on the EGFR, which in turn prevents autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation and survival.[5][6] This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Mechanism of Action

PD153035 exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK cascade, which are pivotal for cell growth and survival. PD153035 specifically inhibits this autophosphorylation step, thereby disrupting these critical downstream signals.[6]

Caption: EGFR Signaling Pathway Inhibition by PD153035.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅BrClN₃O₂ | [1] |

| Molecular Weight | 396.67 g/mol | [1][3] |

| CAS Number | 183322-45-4 | [1][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Special Conditions | Reference(s) |

| DMSO | 4 mg/mL (10.08 mM) | Ultrasonic, warming, and heat to 60°C may be required. | [1] |

| ~0.25 mg/mL | - | [9] | |

| 1.96 mg/mL (4.94 mM) | - | [5] | |

| 0.5 mg/mL (1.26 mM) | Use fresh DMSO as moisture can reduce solubility. | [10] | |

| ≥3.97 mg/mL | With gentle warming. | [11] | |

| Dimethylformamide (DMF) | ~0.16 mg/mL | - | [5][9] |

| Water | < 0.1 mg/mL (Insoluble) | - | [1] |

| Ethanol | Insoluble | - | [2] |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference(s) |

| Solid Powder | 4°C | Sealed, away from moisture. | [1] |

| -20°C | 3 years | [5] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][3] |

| 3 months | [5] | ||

| -20°C | 1 month | [1][3] | |

| 2 weeks | [5] | ||

| Aqueous Solution | Not Recommended | Not recommended for more than one day. | [9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro experiments.

Caption: Workflow for Preparing PD153035 HCl Stock Solution.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

-

0.22 µm syringe filter (DMSO-compatible, optional)

Procedure:

-

Weighing: Accurately weigh 3.97 mg of this compound powder and transfer it to a sterile vial. This mass is calculated based on the molecular weight of 396.67 g/mol to achieve a 10 mM concentration in 1 mL of solvent.

-

Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes.

-

Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the vial in a water bath at 37°C for 10 minutes or place it in an ultrasonic bath for 5-10 minutes until the solution becomes clear.[11][12] Some sources suggest heating up to 60°C may be necessary.[1]

-

Sterilization (Optional): For cell culture applications, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

-

Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is best to perform a serial dilution.

-

First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium and mix thoroughly.

-

Use this intermediate dilution to prepare the final desired concentrations for your experiment.

-

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[12]

-

Mixing: Mix the working solution gently but thoroughly immediately after adding the compound.

-

Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately, as storage for more than one day is not advised.[9]

Application in Cell-Based Assays

PD153035 has been shown to inhibit the proliferation of various cancer cell lines that overexpress EGFR.[11][13][14] The IC₅₀ values for cell proliferation are typically in the sub-micromolar to low micromolar range, depending on the cell line's EGFR expression level.[11][13]

Example Experimental Setup: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of PD153035 prepared as described in Protocol 2. Include a vehicle control (DMSO at the same final concentration).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. adooq.com [adooq.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

PD153035 Hydrochloride solubility in DMSO and other solvents.

Application Notes and Protocols: PD153035 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of this compound, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, and protocols for its use in a research setting.

Product Information

-

Name: this compound

-

Synonyms: AG-1517, SU-5271 Hydrochloride, ZM 252868 Hydrochloride

-

CAS Number: 183322-45-4

-

Molecular Formula: C₁₆H₁₄BrN₃O₂ • HCl

-

Molecular Weight: 396.67 g/mol

-

Mechanism of Action: PD153035 is a highly potent and specific inhibitor of the EGFR tyrosine kinase[1][2][3][4]. It acts by competitively binding to the ATP site on the EGFR, which in turn blocks its autophosphorylation and subsequent downstream signaling pathways that are critical for cell proliferation and survival[2][5]. This inhibitory action is particularly effective in cancer cells that overexpress EGFR[5][6][7]. While it is a potent inhibitor of EGFR, it also shows some inhibitory activity against the closely related HER2/neu receptor, albeit at higher concentrations[6][7].

Solubility Data

This compound is a hydrophobic molecule, leading to its limited solubility in aqueous solutions[2]. The compound is most soluble in organic solvents like Dimethyl Sulfoxide (DMSO). The solubility can vary between different product batches and is influenced by factors such as temperature and the use of sonication.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source |

| DMSO | ~4 | ~10.08 | Requires sonication and warming to 60°C. | [8] |

| ≥3.97 | ≥10 | Requires gentle warming. | [6] | |

| 1.96 | 4.94 | [9] | ||

| ~0.25 | ~0.63 | [10] | ||

| Dimethylformamide (DMF) | ~0.16 | ~0.40 | [9][10] | |

| Ethanol | Insoluble | Insoluble | [6] | |

| Water | < 0.1 | Insoluble | Sparingly soluble in aqueous solutions. | [6][8][10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which can then be diluted for use in various experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.97 mg per 1 mL of DMSO.

-

Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the powder.

-

Dissolution:

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage:

Caption: Workflow for preparing a PD153035 HCl stock solution.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Due to the hydrophobic nature of this compound, direct dilution of the DMSO stock into a large volume of aqueous medium can cause the compound to precipitate, a phenomenon known as "crashing out"[2]. A serial dilution method is recommended to prevent this.

Procedure:

-

Intermediate Dilution:

-

Warm the required amount of cell culture medium or aqueous buffer to the desired temperature (e.g., 37°C).

-

Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of the aqueous medium. For example, add 2 µL of a 10 mM stock solution to 998 µL of medium to create a 20 µM intermediate solution.

-

Immediately vortex the intermediate solution gently but thoroughly to ensure rapid and complete mixing[2].

-

-

Final Dilution:

-

Add the desired volume of the intermediate solution to your final experimental volume (e.g., in a cell culture plate or flask) to achieve the target concentration.

-

-

Final DMSO Concentration: This two-step dilution helps to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid solvent-induced cellular toxicity[2].

-

Stability: Aqueous solutions of this compound are not stable and it is recommended to use them on the same day they are prepared. Do not store aqueous solutions for more than one day[2][10].

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound inhibits the signaling cascade initiated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. PD153035 blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling events[3][5].

Caption: Inhibition of the EGFR signaling pathway by PD153035 HCl.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. adooq.com [adooq.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Recommended working concentrations of PD153035 for cell culture.

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the quinazoline (B50416) class of compounds, it functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][3] Overexpression and activating mutations of EGFR are frequently observed in various human cancers, making it a significant target for cancer therapy. PD153035 serves as an invaluable tool for investigating the role of EGFR signaling in cancer biology and for the preclinical assessment of targeted therapies.[1]

This document provides detailed application notes, recommended working concentrations, and experimental protocols for the use of PD153035 in cell culture experiments.

Mechanism of Action

PD153035 selectively inhibits the tyrosine kinase activity of EGFR.[1] Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4] These pathways are central to regulating cell cycle progression, proliferation, and survival.[5] By blocking the initial autophosphorylation step, PD153035 effectively abrogates these downstream signals.[1][3]

Recommended Working Concentrations

The optimal working concentration of PD153035 is highly dependent on the cell line, the specific biological question being addressed, and the duration of the treatment. The efficacy of PD153035 is often correlated with the level of EGFR expression in the cell line.[1][6]

Solubility and Stock Solution Preparation

PD153035 is a hydrophobic molecule with poor solubility in aqueous solutions.[7] The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[7][8]

-

Stock Solution: Prepare a 10 mM stock solution in DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.[7][9]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][10] Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[10]

-

Working Dilutions: To avoid precipitation when diluting the DMSO stock into aqueous cell culture medium (a phenomenon known as "crashing out"), it is recommended to perform a serial dilution.[7] First, create an intermediate dilution in a small volume of pre-warmed cell culture medium with vigorous mixing. Then, add this intermediate dilution to the final volume of cell culture medium.[7] The final concentration of DMSO in the cell culture should be kept below 0.5% (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7][11]

Quantitative Data Summary

The following tables summarize the inhibitory effects of PD153035 across various cell lines and experimental conditions.

Table 1: Inhibition of Cell Proliferation (IC50) by PD153035

| Cell Line Type | Specific Cell Line(s) | EGFR Expression | IC50 (µM) | Reference |

| Various Human Cancers | Panel of EGFR-overexpressing lines | High | < 1 | [1][6] |

| Human Epidermoid Carcinoma | A-431 | High | 0.22 - 3 | [9][12] |

| Human Colon Adenocarcinoma | Difi | High | 0.3 | [12] |

| Human Prostate Carcinoma | DU145 | Moderate | 0.4 | [12] |

| Human Breast Adenocarcinoma | MDA-MB-468 | High | 0.68 - 6.7 | [9][12] |

| Human Cervical Carcinoma | ME180 | Moderate | 0.95 | [12] |

| Malignant Pleural Mesothelioma | H513, H2595 | High | 1.8 - 2.9 | [1] |

| Nasopharyngeal Carcinoma | NPC-TW01, NPC-TW04, HONE1 | Not Specified | 9.8 - 18.6 | [12] |

Table 2: Effect of PD153035 on EGFR Autophosphorylation

| Cell Line | Treatment Condition | Effect | Reference |

| EGFR-overexpressing cells | >75 nM PD153035 | Complete inhibition of EGF-dependent EGFR autophosphorylation | [2][6][9] |

| Swiss 3T3 fibroblasts | 15 nM PD153035 | IC50 for inhibition of EGF-induced tyrosine phosphorylation | [12] |

| A-431 cells | 14 nM PD153035 | IC50 for inhibition of EGF-induced tyrosine phosphorylation | [12] |

| HER2/neu-overexpressing cells | 1400-2800 nM PD153035 | Reduction of heregulin-dependent tyrosine phosphorylation | [6][9] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of PD153035 in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of PD153035 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and allows for the calculation of the IC50 value.[1]

Materials:

-

PD153035 stock solution (10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][9]

-

Compound Treatment: Prepare a range of serial dilutions of PD153035 in complete medium (e.g., 0.1 to 10 µM).[1] Include a vehicle control (DMSO at the same final concentration as the highest PD153035 concentration).[1]

-

Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared PD153035 dilutions or vehicle control. Incubate the plate for 72-96 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[1][11]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1] Incubate overnight at 37°C if using an SDS-based solution.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of PD153035 on the autophosphorylation of EGFR in response to ligand stimulation.[1]

Materials:

-

PD153035 stock solution (10 mM in DMSO)

-

EGFR-overexpressing cell line (e.g., A431)

-

Serum-free cell culture medium

-

Recombinant human EGF

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

Procedure:

-

Cell Culture and Treatment: Culture EGFR-overexpressing cells in 6-well plates to 70-80% confluency.[1] Serum-starve the cells overnight (12-24 hours).[9]

-

Pre-treatment: Pre-treat the cells with various concentrations of PD153035 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-4 hours.[1][9]

-

Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.[1][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[9]

-

Western Blotting:

-

Normalize protein amounts, prepare samples with Laemmli buffer, and boil for 5 minutes.[9]

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% BSA in TBST for 1 hour.[9]

-

Incubate with primary antibodies overnight at 4°C.[9]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[9]

-

Detect the signal using an ECL reagent and an imaging system.[9]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PD153035 on cell cycle distribution.

Materials:

-

PD153035 stock solution (10 mM in DMSO)

-

Cancer cell line of interest

-

Ice-cold PBS

-

Ice-cold 70% ethanol (B145695)

-

Staining solution (containing propidium (B1200493) iodide (PI) and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with PD153035 at a relevant concentration (e.g., the predetermined IC50 value) for 24-48 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.[1]

-

Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[1]

-

Staining: Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution.[1]

-

Data Acquisition: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by PD153035.

Materials:

-

PD153035 stock solution (10 mM in DMSO)

-

Cancer cell line of interest

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with PD153035 for a predetermined time (e.g., 48 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[1]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Conclusion

PD153035 is a well-characterized and potent inhibitor of EGFR tyrosine kinase that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of EGFR-overexpressing cancer cell lines.[1] This document provides a comprehensive overview of its mechanism of action, recommended working concentrations, and detailed experimental protocols for its investigation in cell culture. The provided information, tables, and diagrams serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PD 153035 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Administration and Dosing of PD153035 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression or mutation of EGFR is a significant driver in the progression of several cancers, making it a key target for therapeutic intervention. PD153035 serves as a critical tool for investigating the roles of EGFR signaling in oncology and other physiological processes. These application notes provide detailed protocols for the in vivo administration and dosing of PD153035 in mouse models, covering both cancer xenograft and metabolic studies.

Mechanism of Action

PD153035 competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This binding inhibits the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking these signaling cascades, PD153035 can inhibit tumor growth and modulate metabolic processes.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using PD153035 in mice.

Table 1: Pharmacokinetics of PD153035 in A431 Tumor-Bearing Nude Mice

| Parameter | Value | Time Point | Reference |

| Dose | 80 mg/kg (single i.p. injection) | - | [1][5] |

| Peak Plasma Concentration | 50 µM | 15 minutes | [1][5] |

| Peak Tumor Concentration | 22 µM | 15 minutes | [1][5] |

| Plasma Concentration | < 1 µM | 3 hours | [1][5] |

| Tumor Concentration | Micromolar levels | At least 12 hours | [1][5] |

Table 2: Efficacy of PD153035 in High-Fat Diet-Fed Mice

| Parameter | Treatment Duration | Result | Reference |

| EGFR Tyrosine Phosphorylation | 1 and 14 days | 70-90% reduction in liver, muscle, and adipose tissue | |

| Fasting Plasma Glucose | 14 days | Dose-dependent reduction | |

| Glucose Tolerance | 14 days | Marked improvement | [6] |

| Insulin (B600854) Resistance | 14 days | Reduction | [6] |

| Serum TNF-α and IL-6 | 1 day | Reduction | [7][8] |

| Serum TNF-α and IL-6 | 14 days | Return to normal levels | [7][8] |

Experimental Protocols

Protocol 1: Evaluation of PD153035 Efficacy in a Human Tumor Xenograft Model

This protocol describes the use of PD153035 in a subcutaneous xenograft model using human cancer cells in immunodeficient mice.

Materials:

-

PD153035

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

6-8 week old female athymic nude mice

-

Matrigel

-

Sterile phosphate-buffered saline (PBS)

-

Calipers

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Cell Preparation and Implantation:

-

Culture A431 cells in appropriate media.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize animals into treatment groups when the average tumor volume reaches 150-200 mm³.

-

-

PD153035 Formulation and Administration:

-

Prepare a suspension of PD153035 in 0.5% CMC in sterile water. The concentration should be calculated based on the desired dose (e.g., 80 mg/kg) and the injection volume (e.g., 10 mL/kg).

-

Administer the formulated PD153035 or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., once daily).

-

-

Monitoring and Endpoint Analysis:

-

Record body weights 2-3 times per week to monitor for systemic toxicity.

-

Continue tumor volume measurements throughout the study.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.

-

Excise tumors for further analysis (e.g., weighing, immunohistochemistry for p-EGFR).

-

Protocol 2: Assessment of PD153035 Effects on Glucose Metabolism in High-Fat Diet-Induced Obese Mice

This protocol details the investigation of PD153035's impact on glucose tolerance and insulin sensitivity.

Materials:

-

PD153035

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Male C57BL/6J mice

-

High-fat diet (HFD) and standard chow

-

Glucose and insulin for tolerance tests

-

Equipment for blood glucose measurement

-

ELISA kits for insulin, TNF-α, and IL-6

Procedure:

-

Induction of Obesity:

-

Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed standard chow.

-

-

PD153035 Administration:

-

Prepare PD153035 in 0.5% CMC.

-

Administer PD153035 or vehicle via i.p. injection.

-

For acute studies, administer the compound 24 and 2 hours before the experiment.

-

For chronic studies, administer the compound daily for 14 days.

-

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer a bolus of glucose (e.g., 2 g/kg) via i.p. injection.

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer a bolus of insulin (e.g., 0.75 U/kg) via i.p. injection.

-